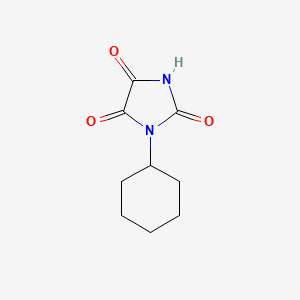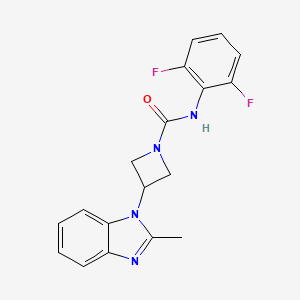
2-Anilino-1-phenylethanone;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Anilino-1-phenylethanone;hydrobromide is a chemical compound that has garnered significant interest in scientific research due to its diverse range of applications. This compound is known for its unique chemical structure, which includes an aniline group attached to a phenylethanone moiety, and it is often used in various fields such as chemistry, biology, medicine, and industry.
Wissenschaftliche Forschungsanwendungen
2-Anilino-1-phenylethanone;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit tubulin polymerization.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
Target of Action
The primary target of 2-Anilino-1-phenylethanone;hydrobromide is the tubulin polymerization process . Tubulin is a globular protein that polymerizes into microtubules, essential components of the cell’s cytoskeleton that play a crucial role in cell division .
Mode of Action
This compound interacts with its targets by inhibiting the polymerization of tubulin . This interaction disrupts the formation of microtubules, which are necessary for cell division and other cellular functions .
Biochemical Pathways
The inhibition of tubulin polymerization by this compound affects the mitotic spindle assembly, a structure necessary for chromosome segregation during cell division . This disruption can lead to cell cycle arrest and ultimately cell death .
Result of Action
The molecular and cellular effects of this compound’s action include disruption of microtubule formation, cell cycle arrest, and ultimately cell death . These effects can be particularly beneficial in the context of cancer treatment, where the goal is often to halt the proliferation of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These can include the pH of the environment, the presence of other substances that may interact with the compound, and the temperature.
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-Anilino-1-phenylethanone hydrobromide are not well-documented in the literature. It is known that this compound can participate in various biochemical reactions
Cellular Effects
The cellular effects of 2-Anilino-1-phenylethanone hydrobromide are also not well-studied. It is known that this compound can influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Anilino-1-phenylethanone hydrobromide is not fully understood. It is suggested that the generation of 2-bromo-1-phenylethanone via oxo-bromination of aryl alkenes could be a key step in its transformation .
Dosage Effects in Animal Models
The effects of 2-Anilino-1-phenylethanone hydrobromide at different dosages in animal models are not well-studied. It is known that some related compounds can have varying effects at different dosages .
Metabolic Pathways
The metabolic pathways that 2-Anilino-1-phenylethanone hydrobromide is involved in are not well-documented. It is known that related compounds can be involved in various metabolic pathways, including interactions with enzymes or cofactors .
Transport and Distribution
The transport and distribution of 2-Anilino-1-phenylethanone hydrobromide within cells and tissues are not well-studied. It is known that related compounds can interact with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of 2-Anilino-1-phenylethanone hydrobromide and any effects on its activity or function are not well-documented in the literature. It is known that related compounds can have specific subcellular localizations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Anilino-1-phenylethanone;hydrobromide typically involves the reaction of aniline with acetophenone under specific conditions. One common method includes the use of a brominating agent to introduce the hydrobromide group. The reaction is usually carried out in an organic solvent such as ethanol, and the mixture is refluxed to ensure complete reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Anilino-1-phenylethanone;hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic aromatic substitution reactions are common, where the aniline group can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitro compounds can facilitate substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .
Vergleich Mit ähnlichen Verbindungen
2-Anilinoethanol: Shares the aniline group but differs in the ethanol moiety.
2-Phenylazanylethanol: Another similar compound with a different functional group attached to the phenyl ring.
Uniqueness: 2-Anilino-1-phenylethanone;hydrobromide is unique due to its specific combination of aniline and phenylethanone groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound .
Eigenschaften
IUPAC Name |
2-anilino-1-phenylethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO.BrH/c16-14(12-7-3-1-4-8-12)11-15-13-9-5-2-6-10-13;/h1-10,15H,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWIHKNCZSNZDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC2=CC=CC=C2.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2716944.png)
![4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid](/img/structure/B2716945.png)

![3-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide](/img/structure/B2716947.png)
![N-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)
![N-tert-butyl-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2716951.png)
![3-[5-(Methoxymethyl)furan-2-yl]morpholine](/img/structure/B2716952.png)
![5-(3-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2716954.png)

![2-(Piperidine-1-carbonyl)-4-{thieno[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B2716959.png)


![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2716963.png)
